Boron trifluoride dimethyl etherate
Overview
Description
Boron trifluoride dimethyl etherate, also known as boron trifluoride-ether complex, is a chemical compound with the formula BF3O(C2H5)2, often abbreviated as BF3OEt2 . It is a colorless liquid, although older samples can appear brown . The compound is used as a source of boron trifluoride in many chemical reactions that require a Lewis acid .
Molecular Structure Analysis
The compound features a tetrahedral boron coordinated to a diethylether ligand . Many analogues are known, including the methanol complex .Chemical Reactions Analysis
Boron trifluoride etherate serves as a source of boron trifluoride according to the equilibrium: BF3OEt2 ⇌ BF3 + OEt2. The BF3 binds to even weak Lewis bases, inducing reactions of the resulting adducts with nucleophiles .Physical And Chemical Properties Analysis
Boron trifluoride dimethyl etherate is a fuming liquid . It has a molar mass of 113.875 Da . It is highly flammable and reacts with water . In moist air, it forms dense white pungent fumes, corrosive to skin .Scientific Research Applications
Hydroboration–Oxidation Reaction
- Scientific Field: Organic Chemistry
- Application Summary: This reaction involves the cis addition of diborane to an alkene bond, providing an extremely useful method of hydration .
- Methods of Application: Diborane can be generated by the addition of sodium borohydride to boron trifluoride etherate in tetrahydrofuran or ether at 0o-5oC . The addition of diborane to the alkene is extremely rapid and generally, the reagent adds from the less hindered of the two faces of the π system .
- Results: The borane complex resulting from the addition of diborane to an alkene is converted, with retention of stereochemistry, to an alcohol by treatment with basic hydrogen peroxide .
Cleavage and Rearrangement of Epoxides
- Scientific Field: Organic Chemistry
- Application Summary: Boron trifluoride etherate plays a crucial role in the cleavage and rearrangement of epoxides .
Esterification
- Scientific Field: Organic Chemistry
- Application Summary: Boron trifluoride etherate is used in the esterification of acids .
Cyclization
- Scientific Field: Organic Chemistry
- Application Summary: Boron trifluoride etherate is used in many cyclization reactions .
Alkylation
- Scientific Field: Organic Chemistry
- Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in alkylation .
Acetylation
Safety And Hazards
Future Directions
While the future directions of Boron trifluoride dimethyl etherate are not explicitly mentioned in the search results, it is known that boron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . Therefore, it is likely that research will continue to explore the potential uses of Boron trifluoride dimethyl etherate in various fields, including catalysis, materials science, biology, imaging, etc.
properties
IUPAC Name |
methoxymethane;trifluoroborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWETRNSUKEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O.BF3, C2H6BF3O | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions., Fuming liquid; [CAMEO] Stable but highly flammable, brown liquid; [ACGIH] | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Boron trifluoride dimethyl etherate | |
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URL | https://haz-map.com/Agents/8027 | |
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Boiling Point |
258.8 °F at 760 mmHg (EPA, 1998), 126-127 °C | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
62 °C | |
Record name | Boron trifluoride dimethyl etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.239 | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
17.3 [mmHg] | |
Record name | Boron trifluoride dimethyl etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron trifluoride dimethyl etherate | |
Color/Form |
Liquid | |
CAS RN |
353-42-4 | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4888 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Boron, trifluoro[oxybis[methane]]-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethyl ether--boron trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.939 | |
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Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-14 °C | |
Record name | BORON TRIFLUORIDE DIMETHYL ETHERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6326 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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